molecular formula C18H20N4O4S B10872043 methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10872043
M. Wt: 388.4 g/mol
InChI Key: GORIEALHUAEZCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound featuring a benzothiazole moiety, a pyrazolone core, and a methoxyethylamine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzothiazole Core: Starting from 2-aminothiophenol, the benzothiazole ring is formed via cyclization with a suitable aldehyde.

    Synthesis of the Pyrazolone Core: The pyrazolone ring is synthesized by reacting ethyl acetoacetate with hydrazine hydrate.

    Coupling Reaction: The benzothiazole derivative is then coupled with the pyrazolone intermediate under basic conditions.

    Substitution Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrazolone ring, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of N-oxides or sulfoxides.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various alkyl or acyl groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the formation of metal complexes.

    Material Science: Its unique structure makes it a candidate for the development of organic semiconductors.

Biology and Medicine

    Antimicrobial Agents: Due to its benzothiazole core, the compound exhibits potential antimicrobial properties.

    Anti-inflammatory Agents: The pyrazolone ring is known for its anti-inflammatory activity, making this compound a candidate for drug development.

Industry

    Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The benzothiazole moiety can intercalate with DNA, while the pyrazolone ring can inhibit enzymes involved in inflammatory pathways. The methoxyethylamine group enhances solubility and bioavailability, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(3-methyl-2-pyridinyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate
  • Methyl [(4Z)-1-(1,3-benzothiazol-2-yl)-4-{1-[(4-fluorophenyl)amino]ethylidene}-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Uniqueness

The unique combination of the benzothiazole and pyrazolone rings, along with the methoxyethylamine substituent, distinguishes this compound from its analogs. This specific structure imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H20N4O4S

Molecular Weight

388.4 g/mol

IUPAC Name

methyl 2-[2-(1,3-benzothiazol-2-yl)-4-[N-(2-methoxyethyl)-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H20N4O4S/c1-11(19-8-9-25-2)16-13(10-15(23)26-3)21-22(17(16)24)18-20-12-6-4-5-7-14(12)27-18/h4-7,21H,8-10H2,1-3H3

InChI Key

GORIEALHUAEZCV-UHFFFAOYSA-N

Canonical SMILES

CC(=NCCOC)C1=C(NN(C1=O)C2=NC3=CC=CC=C3S2)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.